Bis-propargyl-PEG11
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Overview
Description
Bis-propargyl-PEG11 is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains two alkyne groups, making it a versatile reagent for click chemistry applications, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis-propargyl-PEG11 typically involves the reaction of polyethylene glycol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is then purified using techniques such as column chromatography and recrystallization .
Types of Reactions:
Click Chemistry: this compound undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages.
Substitution Reactions: The alkyne groups can participate in various substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions.
Organic Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and others.
Major Products:
Triazole Derivatives: Formed through CuAAC reactions.
Substituted Alkyne Compounds: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Bis-propargyl-PEG11 is widely used in scientific research due to its versatility:
Chemistry: Utilized in the synthesis of complex molecules and as a building block in organic synthesis.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Investigated for its potential in drug delivery systems and therapeutic applications.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
Bis-propargyl-PEG11 functions as a linker in PROTACs, facilitating the degradation of target proteins by the ubiquitin-proteasome system. The alkyne groups enable the compound to undergo CuAAC reactions, forming stable triazole linkages that connect the ligands to the target proteins and E3 ubiquitin ligases .
Comparison with Similar Compounds
Bis-propargyl-PEG12: Contains an additional ethylene glycol unit, offering slightly different solubility and reactivity properties.
Bis-propargyl-PEG9: Shorter PEG chain, resulting in different physical and chemical properties.
Uniqueness: Bis-propargyl-PEG11 is unique due to its optimal PEG chain length, providing a balance between solubility and reactivity. This makes it particularly suitable for a wide range of applications in click chemistry and PROTAC synthesis .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50O12/c1-3-5-29-7-9-31-11-13-33-15-17-35-19-21-37-23-25-39-27-28-40-26-24-38-22-20-36-18-16-34-14-12-32-10-8-30-6-4-2/h1-2H,5-28H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLUDNMRQXMTCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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